molecular formula C20H22N2O4 B2547969 (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide CAS No. 297145-47-2

(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B2547969
CAS No.: 297145-47-2
M. Wt: 354.406
InChI Key: VAGCJPGMJPXOQM-JXAWBTAJSA-N
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Description

(Z)-N-(3-((2-Methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide is a synthetic acrylamide derivative characterized by a benzamide core conjugated to a 4-methoxyphenyl group and a 2-methoxyethylamino substituent.

Properties

IUPAC Name

N-[(Z)-3-(2-methoxyethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-13-12-21-20(24)18(14-15-8-10-17(26-2)11-9-15)22-19(23)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,24)(H,22,23)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGCJPGMJPXOQM-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • SMILES Notation : CC(C(=O)N1=CC=C(C=C1)C(=O)C(C(=O)N)=C(C(=O)C(C(=O)N)=C)=C(C(=O)N))

Research indicates that compounds similar to (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antiviral Properties : Similar derivatives have shown efficacy against viruses by enhancing the levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .

Biological Activity Assays

The biological activity of (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide has been evaluated through various in vitro assays:

Assay Type Target IC50/EC50 Values Notes
AntiproliferativeMCF-7 Cell LineIC50 = 3.1 µMSignificant activity observed.
AntiviralHBVIC50 = 5 µMEffective against drug-resistant strains.
AntibacterialE. coliMIC = 16 µMModerate antibacterial activity.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide:

  • Antiproliferative Activity Against Cancer Cells :
    • A study demonstrated that derivatives with methoxy and hydroxyl substitutions exhibited significant antiproliferative effects on cancer cell lines, including breast cancer cells (MCF-7). The most promising derivatives had IC50 values ranging from 1.2 µM to 5.3 µM against various cancer types .
  • Antiviral Efficacy :
    • Research on N-substituted benzamide derivatives showed broad-spectrum antiviral effects against HIV and HCV, indicating that structural modifications could enhance antiviral activity. The compound's ability to increase intracellular levels of antiviral proteins suggests a potential role in developing new antiviral therapies .
  • Antibacterial Properties :
    • Compounds similar to (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating moderate to strong antibacterial properties .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several analogs, differing primarily in substituents on the acrylamide backbone. Key comparisons include:

Table 1: Structural Features and Substituent Effects
Compound Name/ID Core Structure Key Substituents Impact on Properties Reference
Target Compound Benzamide + acrylamide 4-Methoxyphenyl, 2-methoxyethylamino Enhanced polarity due to methoxy groups; potential for H-bonding and solubility
[N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide] (3a–g) Benzamide + acrylamide 4-Sulfamoylphenylamino Increased hydrophilicity; sulfonamide group may enhance enzyme targeting
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (2a) Benzamide + acrylamide Furan-2-yl, thiosemicarbazide Thiosemicarbazide introduces metal chelation potential; furan enhances π-π stacking
Compound 6d (N-(3-(2-((Z)-3-(furan-2-yl)-2-(3,4,5-TMBz)acryloyl)hydrazinyl)-1-(4-MeOPh)-3-oxoprop-1-en-2-yl)-3,4,5-TMBz) 3,4,5-Trimethoxybenzamide (TMBz) + acrylamide 3,4,5-Trimethoxybenzamide, furan-2-yl High lipophilicity from TMBz; furan may reduce solubility but improve cytotoxicity
(Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(4-MeOPh)-3-oxoprop-1-en-2-yl)benzamide (6f) Benzamide + quinoline hybrid Quinoline-4-carbonyl, 4-bromophenyl Quinoline moiety enables DNA intercalation or EGFR-TK inhibition

Abbreviations : TMBz = 3,4,5-trimethoxybenzamide; MeOPh = methoxyphenyl.

  • Bioactivity: Compounds with thiosemicarbazide () or quinoline motifs () exhibit cytotoxicity or kinase inhibition, suggesting the target’s acrylamide backbone could similarly interact with biological targets like tubulin or EGFR .

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